4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a suitable azide and alkyne, followed by a 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition) to form the triazole ring . The reaction conditions often involve the use of copper(I) catalysts and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium carbonate, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and antibacterial properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Agrochemicals: It is explored for use in pesticides and herbicides.
Biological Research: The compound is used as a probe in biochemical studies to investigate various biological processes.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its binding affinity and specificity . The triazole ring also plays a crucial role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar structural features but lacking the bromine and iodine substitutions.
4,5-Disubstituted-1H-1,2,3-triazoles: Compounds with different substituents at the 4 and 5 positions of the triazole ring.
Imidazole Derivatives: Compounds with a similar nitrogen-containing heterocyclic ring but different substitution patterns.
Uniqueness
The specific substitution pattern also contributes to its distinct biological and chemical properties .
Properties
Molecular Formula |
C12H7Br2IN4 |
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Molecular Weight |
493.92 g/mol |
IUPAC Name |
4,6-dibromo-2-(3-iodophenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C12H7Br2IN4/c13-8-5-9-12(10(14)11(8)16)18-19(17-9)7-3-1-2-6(15)4-7/h1-5H,16H2 |
InChI Key |
QEYORPGRCJSKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2N=C3C=C(C(=C(C3=N2)Br)N)Br |
Origin of Product |
United States |
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